molecular formula C8H4ClN3O2 B14318674 5-Chloro-6-nitroquinoxaline CAS No. 109541-20-0

5-Chloro-6-nitroquinoxaline

Katalognummer: B14318674
CAS-Nummer: 109541-20-0
Molekulargewicht: 209.59 g/mol
InChI-Schlüssel: BFRVNJRCCVCPPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-nitroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and pharmacological activities. The presence of both chlorine and nitro functional groups in this compound makes it a compound of interest in various chemical and biological research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitroquinoxaline typically involves the nitration of 5-chloroquinoxaline. One common method is the reaction of 5-chloroquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-nitroquinoxaline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 5-chloro-6-aminoquinoxaline.

    Substitution: Nucleophilic substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-nitroquinoxaline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its potential as an antimicrobial and anticancer agent is ongoing.

    Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-nitroquinoxaline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with proteins, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloroquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroquinoxaline: Lacks the chlorine atom, affecting its binding properties and biological activity.

    5,6-Dichloroquinoxaline: Contains two chlorine atoms, which can influence its reactivity and interactions.

Uniqueness

5-Chloro-6-nitroquinoxaline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

109541-20-0

Molekularformel

C8H4ClN3O2

Molekulargewicht

209.59 g/mol

IUPAC-Name

5-chloro-6-nitroquinoxaline

InChI

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H

InChI-Schlüssel

BFRVNJRCCVCPPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.